Home > Products > Screening Compounds P52701 > N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide -

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide

Catalog Number: EVT-4354029
CAS Number:
Molecular Formula: C22H23N5O5S
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This series of compounds was synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. These compounds were evaluated for anti-tumor activity against several cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. Notably, the compound 2b, possessing a phenolic substituent, demonstrated the most potent cytotoxic effects. []

Relevance: These compounds are structurally related to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide as they share a common 1,3-benzothiazol-2-yl moiety. The key difference lies in the presence of a 4-phenyl-1,3-thiazol-2(3H)-imine group instead of the butyrylamino and 4-(4-morpholinyl)-3-nitrobenzamide substituents found in the target compound. This comparison highlights the potential of modifications to the benzothiazole core for influencing biological activity.

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: This series of indole-fused triazine derivatives was synthesized by reacting cyanuric chloride with benzothiazole. These compounds were characterized using IR and NMR spectroscopy and were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. []

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: This series of compounds was synthesized and characterized by elemental analysis, IR, and NMR spectroscopy. These derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, and the presence of -OH, -NO2, -Cl, and -Br substituents on the heterocyclic framework was found to enhance antibacterial activity. []

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties. The presence of F or CH3 at the 6-position of the benzothiazole moiety and H or OCH3 at the 3-position and OH or OCH3 at the 4-position of the distant phenyl ring was associated with enhanced activity. []

2-(Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

Compound Description: The structure of this compound has been analyzed by X-ray crystallography, revealing the presence of a central thiophene ring, a chloro-substituted benzene ring, and a 1,3-benzothiazole ring system. []

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. []

Relevance: This compound shares the 1,3-benzothiazol-2-yl group with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide. The key difference is the presence of a 4-chloro substituent on the benzothiazole ring and a 2-(3-methylphenyl)acetamide group, contrasting with the butyrylamino and 4-(4-morpholinyl)-3-nitrobenzamide substituents in the target compound.

3-{5-[(2-chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid

Compound Description: This compound was synthesized from 3-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanenitrile and characterized by 1H NMR and IR spectroscopy. []

Relevance: This compound shares the 1,3-benzothiazol-2-yl core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide. The primary difference lies in the presence of a 5-[(2-chlorophenyl)carbonyl]-2-oxo substituent and a propanoic acid group, contrasting with the butyrylamino and 4-(4-morpholinyl)-3-nitrobenzamide moieties in the target compound.

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This compound is part of a series of N-benzothiazol-2-yl benzamide derivatives designed and synthesized as potential allosteric activators of human glucokinase. []

Relevance: This compound shares a similar structure with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, featuring the N-(1,3-benzothiazol-2-yl) benzamide core. The key difference is the substitution pattern on the benzamide moiety. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide has a phenylsulfamoyl group at the 3-position, while the target compound possesses a 4-(4-morpholinyl)-3-nitro substitution.

N-(1,3-benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative from the same series designed as potential glucokinase activators. []

Relevance: Structurally similar to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, it shares the N-(1,3-benzothiazol-2-yl)benzamide core. The difference lies in the substitution of the benzamide moiety. N-(1,3-benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide has a (2-chloro-4-nitrophenyl)sulfamoyl group at the 3-position, while the target compound has a 4-(4-morpholinyl)-3-nitro group.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was also designed and synthesized as a potential allosteric activator of human glucokinase. []

Relevance: It shares the N-(1,3-benzothiazol-2-yl)benzamide core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide. The distinguishing feature is the benzylsulfamoyl substituent at the 3-position of the benzamide ring, which contrasts with the 4-(4-morpholinyl)-3-nitro substitution in the target compound.

N-(1,3-benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

Compound Description: This is another N-benzothiazol-2-yl benzamide derivative designed as a potential glucokinase activator. []

Relevance: Like the previous compounds, it shares the N-(1,3-benzothiazol-2-yl)benzamide core with the target compound. The variation lies in the presence of a butylsulfamoyl group at the 3-position of the benzamide ring, different from the 4-(4-morpholinyl)-3-nitro substitution in N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide.

N-(1,3-benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Compound Description: This compound is yet another N-benzothiazol-2-yl benzamide derivative designed as a potential glucokinase activator. []

Relevance: Sharing the N-(1,3-benzothiazol-2-yl)benzamide core with the target compound, it differs in the substitution pattern of the benzamide moiety. N-(1,3-benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide possesses a methylsulfamoyl group at the 3-position, while N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide has a 4-(4-morpholinyl)-3-nitro substitution.

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative is designed and synthesized as a potential allosteric activator of human glucokinase. []

Relevance: It shares the N-(1,3-benzothiazol-2-yl) benzamide core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide. It is distinguished by a (2-methylphenyl)sulfamoyl group at the 3-position of the benzamide ring, unlike the 4-(4-morpholinyl)-3-nitro group in the target compound.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative from the series designed as potential glucokinase activators. []

Relevance: Structurally similar to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, it shares the N-(1,3-benzothiazol-2-yl)benzamide core. The difference lies in the presence of a (4-bromophenyl)sulfamoyl substituent at the 3-position of the benzamide ring, different from the 4-(4-morpholinyl)-3-nitro group in the target compound.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was also designed and synthesized as a potential allosteric activator of human glucokinase. []

Relevance: It shares the N-(1,3-benzothiazol-2-yl)benzamide core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide. The key difference is the presence of a (4-nitrophenyl)sulfamoyl substituent at the 3-position of the benzamide ring, contrasting with the 4-(4-morpholinyl)-3-nitro substitution in the target compound.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

Compound Description: This is another N-benzothiazol-2-yl benzamide derivative designed as a potential glucokinase activator. []

Relevance: Like the previous compounds, it shares the N-(1,3-benzothiazol-2-yl)benzamide core with the target compound. The variation lies in the presence of a (4-methylphenyl)sulfamoyl group at the 3-position of the benzamide ring, different from the 4-(4-morpholinyl)-3-nitro substitution in N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide.

N-(1,3-benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

Compound Description: This compound is yet another N-benzothiazol-2-yl benzamide derivative designed as a potential glucokinase activator. []

Relevance: Sharing the N-(1,3-benzothiazol-2-yl)benzamide core with the target compound, it differs in the substitution pattern of the benzamide moiety. N-(1,3-benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide possesses a propylsulfamoyl group at the 3-position, while N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide has a 4-(4-morpholinyl)-3-nitro substitution.

2-(6-substituted-l,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide

Compound Description: This series of compounds was synthesized and screened for antibacterial activity. []

Relevance: This group of compounds is related to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide through the presence of the 1,3-benzothiazol-2-yl moiety. The key difference lies in the hydrazinecarbothioamide and 4-halophenyl substituents, which contrast with the butyrylamino and 4-(4-morpholinyl)-3-nitrobenzamide groups in the target compound.

2-amino-6-methylbenzothiazole

Compound Description: This compound is a building block used in the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, a series of compounds with in vitro antimicrobial activity. []

Relevance: This compound can be considered as a fragment of N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, specifically representing the benzothiazole core with a methyl substituent at the 6-position. This highlights the significance of the benzothiazole ring system in the design and development of compounds with biological activity.

N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide

Compound Description: This compound is part of a series of fluoro-substituted sulphonamide benzothiazoles designed as potential anti-cancer and anti-mycobacterial agents. []

Relevance: This compound shares the benzothiazole core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, highlighting the importance of this ring system in various therapeutic areas. The difference lies in the presence of a fluoro substituent, a benzenesulphonamide group, and a thiazolidinone ring, which are absent in the target compound.

N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide

Compound Description: This compound is also a member of the series of fluoro-substituted sulphonamide benzothiazoles investigated for their anti-cancer and anti-mycobacterial properties. []

Relevance: Similar to the previous compound, it shares the benzothiazole core with N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, but features a fluoro substituent, a benzenesulphonamide group, and a thiazolidinone ring, which are not present in the target compound.

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

Compound Description: This compound is a MDM2 inhibitor used in combination with a FLT3 inhibitor for the treatment of cancer. []

Relevance: While this compound does not share a direct structural similarity to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, it is mentioned in the same paper that discusses the synthesis and biological evaluation of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea. This shared context suggests a potential interest in exploring diverse chemical structures, including benzothiazole derivatives, for anticancer applications.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

Compound Description: This compound is a FLT3 inhibitor used in combination with a MDM2 inhibitor for the treatment of cancer. []

5-[4’-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amylporphyrin

Compound Description: This porphyrin derivative was synthesized and its coordination properties with cobalt, copper, and zinc acetates were studied. The copper and cobalt complexes of this porphyrin were then used for surface modification of polypropylene materials, which exhibited bacteriostatic resistance against Staphylococcus aureus and Escherichia coli. []

N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)

Compound Description: This novel benzothiazole derivative was investigated for its anticancer activity. It demonstrated high cytotoxicity against U87 (glioblastoma) and HeLa (cervix cancer) cells and induced apoptosis by suppressing the PI3K/AKT signaling pathways. []

3-(3-(Benzothiazol-6-yl)ureido)-1-N-(3-(N'-(3-isopropylureido)benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (21)

Compound Description: This compound is a potent and selective neuropeptide Y Y1 receptor antagonist. It competitively inhibits specific [(125)I]peptide YY (PYY) binding to Y1 receptors in human neuroblastoma SK-N-MC cells. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: This compound is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor identified through a multi-step virtual screening protocol. It exhibited an IC50 value of 1.3 μM against mPGES-1. []

Relevance: This compound is structurally similar to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide, featuring a benzothiazole core linked to a substituted phenyl ring through a sulfonamide group. The key differences lie in the presence of a 6-methyl substituent on the benzothiazole ring, a 4-methoxy-3-acetamidophenyl group instead of the 2-butyrylamino-6-benzamide moiety in the target compound.

2-({2-[(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide (4)

Compound Description: This compound is another non-acidic mPGES-1 inhibitor discovered through the same virtual screening protocol as compound 8. It exhibited an IC50 value of 2.9 μM against mPGES-1 and demonstrated a competitive inhibition pattern with respect to shikimate. []

2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate

Compound Description: This compound is a 2-amino-6-ethoxybenzothiazole derivative that was found to enhance physical performance in mice using a treadmill test. []

Relevance: This compound is related to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide through the shared 1,3-benzothiazol moiety. It differs in the presence of an ethoxy group at the 6-position and a 3-carboxypropionate substituent at the 2-position, contrasting with the butyrylamino and benzamide substituents in the target compound.

2-aminium-6-ethoxy-1,3-benzothiazol 5-carboxypentoate

Compound Description: Another 2-amino-6-ethoxybenzothiazole derivative, this compound also demonstrated the ability to enhance physical performance in mice, both in treadmill and swimming tests. []

Relevance: This compound is related to N-[2-(Butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide through the presence of the 1,3-benzothiazol core. It is distinguished by an ethoxy group at the 6-position and a 5-carboxypentoate substituent at the 2-position, contrasting with the butyrylamino and benzamide substituents in the target compound.

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Compound Description: This 2-amino-6-ethoxybenzothiazole derivative was found to enhance physical performance in mice using the treadmill test. []

Properties

Product Name

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-morpholin-4-yl-3-nitrobenzamide

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C22H23N5O5S/c1-2-3-20(28)25-22-24-16-6-5-15(13-19(16)33-22)23-21(29)14-4-7-17(18(12-14)27(30)31)26-8-10-32-11-9-26/h4-7,12-13H,2-3,8-11H2,1H3,(H,23,29)(H,24,25,28)

InChI Key

BJEIMKBZXOUZMQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.